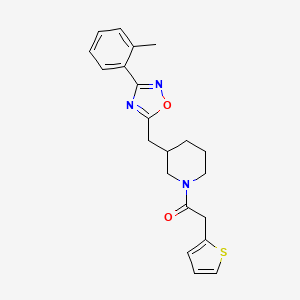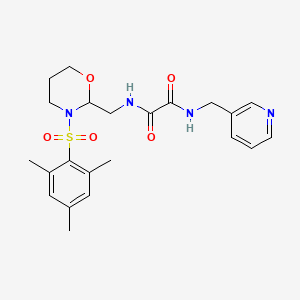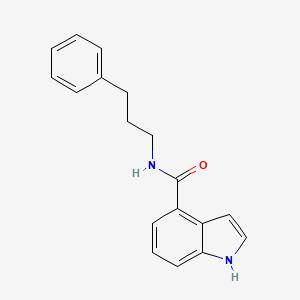![molecular formula C12H18N2O B2478798 1-[(2-Aminophenyl)methyl]piperidin-4-ol CAS No. 438192-12-2](/img/structure/B2478798.png)
1-[(2-Aminophenyl)methyl]piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2-Aminophenyl)methyl]piperidin-4-ol” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.28 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for “1-[(2-Aminophenyl)methyl]piperidin-4-ol” is 1S/C12H18N2O/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “1-[(2-Aminophenyl)methyl]piperidin-4-ol” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidines are essential building blocks in drug development due to their diverse pharmacological activities. 1-[(2-Aminophenyl)methyl]piperidin-4-ol can serve as a scaffold for designing novel drugs. Researchers explore its modification to enhance bioavailability, selectivity, and efficacy. Potential applications include targeting specific receptors (e.g., GPCRs), enzyme inhibition, and antiviral agents .
Antioxidant Properties
The compound’s piperidine moiety contributes to its antioxidant activity. By scavenging free radicals, it may protect cells from oxidative stress. Researchers investigate its potential as a natural antioxidant or as an ingredient in functional foods and supplements .
Spiropiperidines and Spiro Compounds
Spiropiperidines, a class of piperidine derivatives, have unique structural features. Researchers explore their use in synthetic chemistry, material science, and catalysis1-[(2-Aminophenyl)methyl]piperidin-4-ol derivatives could find applications in these areas .
Neuropharmacology
Given the central nervous system’s sensitivity to piperidine-based compounds, researchers study their effects on neurotransmitter systems. 1-[(2-Aminophenyl)methyl]piperidin-4-ol may modulate receptors (e.g., dopamine, serotonin) and influence neuronal function. Investigations include potential neuroprotective effects and treatment of neurological disorders .
Chemical Biology and Probes
Researchers utilize piperidines as chemical probes to study biological processes. By attaching fluorescent or affinity tags to 1-[(2-Aminophenyl)methyl]piperidin-4-ol , they can visualize cellular targets, protein interactions, and enzymatic activity. Such probes aid in drug discovery and understanding cellular pathways .
Synthetic Methodology
Efficient synthetic routes to piperidines are crucial. Researchers explore novel methods for constructing substituted piperidines, including cyclization, annulation, and multicomponent reactions1-[(2-Aminophenyl)methyl]piperidin-4-ol serves as a valuable substrate for developing cost-effective and scalable synthetic approaches .
Safety and Hazards
The compound has been classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[(2-aminophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQACRYGRXVOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminophenyl)methyl]piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2478716.png)
![1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2478720.png)
![4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride](/img/structure/B2478721.png)






![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)



